![molecular formula C23H21N5O3S B2450426 N-[4-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide CAS No. 571151-91-2](/img/structure/B2450426.png)
N-[4-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide” is a complex organic compound . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . This compound is used in various pharmaceutical and industrial applications .
Synthesis Analysis
The synthesis of similar compounds involves the chemoselective Michael reaction of acrylic acid with the parent substrate . The parent thione is produced by a convenient novel thiation method from the corresponding 3-phenylquinoxalin-2(1H)-one .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a quinoxaline ring, a sulfonylamino group, and an acetamide group .Scientific Research Applications
Antimalarial Activity
- Synthesis and Antimalarial Activity : A study by Werbel et al. (1986) explored the synthesis of quinoxaline derivatives, similar in structure to N-[4-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide, demonstrating significant antimalarial properties. These compounds showed high activity against Plasmodium berghei in mice and exhibited promising pharmacokinetic properties for extended protection against infection (Werbel et al., 1986).
Potential in COVID-19 Research
- Theoretical Investigation for COVID-19 Drug : Fahim and Ismael (2021) conducted a study involving the reactivity investigation of N-(phenylsulfonyl)acetamide derivatives. They evaluated their in vitro antimalarial activity and potential as COVID-19 drugs through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Cancer Research
- Efficacy on Cancer Cell Viability : El Rayes et al. (2022) studied 27 new quinoxaline derivatives, including structures similar to the compound . They found that some of these compounds showed inhibitory action on cancer cells, highlighting their potential in cancer research (El Rayes et al., 2022).
Neuroprotective Properties
- Neuroprotection in Cerebral Ischemia : Sheardown et al. (1990) discovered that 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, a quinoxalinedione antagonist and structurally similar to the compound of interest, exhibits neuroprotective properties in global ischemia (Sheardown et al., 1990).
Antimicrobial and Antiprotozoal Activity
- Antimicrobial and Antiprotozoal Agents : Patel et al. (2017) synthesized a series of quinoxaline-based oxadiazoles with significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities. This indicates the potential of quinoxaline derivatives in treating various microbial and protozoal infections (Patel et al., 2017).
In Silico Modeling and Synthesis
- Graph Theoretical Analysis and Synthesis : Saravanan et al. (2017) conducted a study involving the synthesis of novel quinoxaline Schiff bases, incorporating graph theoretical analysis for drug target identification. This highlights the application of quinoxaline derivatives in developing new antimicrobial and anti-TB agents (Saravanan et al., 2017).
Mechanism of Action
Target of Action
Quinoxaline derivatives have been known to interact with a variety of targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets through various mechanisms, leading to changes in cellular functions .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence a wide range of biochemical pathways, leading to various downstream effects .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoxaline derivatives .
properties
IUPAC Name |
N-[4-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-15-6-5-7-19(14-15)32(30,31)28-23-22(26-20-8-3-4-9-21(20)27-23)25-18-12-10-17(11-13-18)24-16(2)29/h3-14H,1-2H3,(H,24,29)(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRVTHFQFDLIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

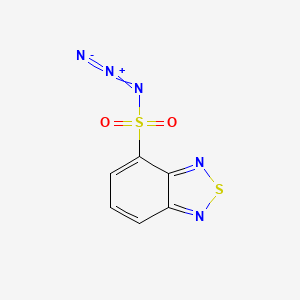
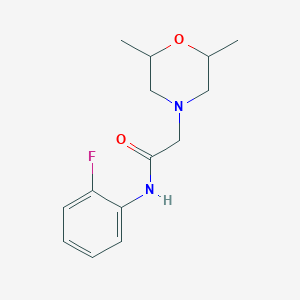
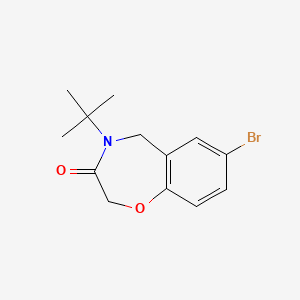
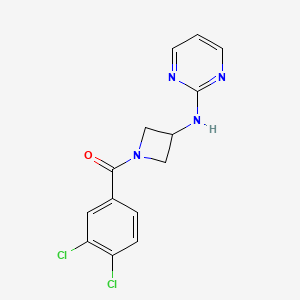
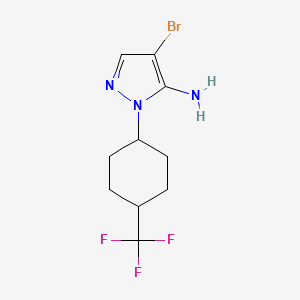
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2450348.png)


![[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methyl-phenylcyanamide](/img/structure/B2450354.png)
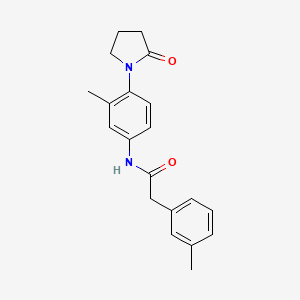
![N-cycloheptyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2450358.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2450361.png)

![3-(2-Chlorophenyl)-5-methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2450366.png)